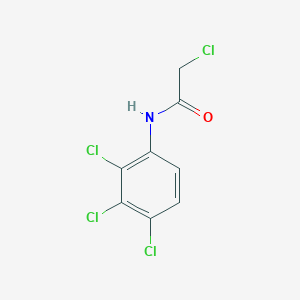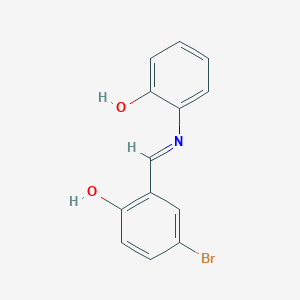
N-(5-Bromo-2-hydroxybenzylidene)-2-hydroxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-溴-2-羟基苄叉基)-2-羟基苯胺是一种席夫碱化合物,由5-溴水杨醛和2-氨基苯酚缩合而成。席夫碱以其广泛的生物活性及其在配位化学中的应用而闻名。
准备方法
合成路线和反应条件
N-(5-溴-2-羟基苄叉基)-2-羟基苯胺的合成通常涉及5-溴水杨醛和2-氨基苯酚之间的缩合反应。该反应通常在乙醇溶剂中回流条件下进行。一般步骤如下:
- 将5-溴水杨醛和2-氨基苯酚溶解在乙醇中。
- 将混合物在回流条件下加热数小时。
- 让反应混合物冷却至室温。
- 过滤沉淀产物,并用冷乙醇洗涤。
- 在减压下干燥产物。
工业生产方法
虽然N-(5-溴-2-羟基苄叉基)-2-羟基苯胺的具体工业生产方法没有得到很好的记录,但可以应用大规模席夫碱合成的通用原理。这包括优化反应条件以提高产率,使用连续流动反应器,以及采用重结晶和色谱等纯化技术。
化学反应分析
反应类型
N-(5-溴-2-羟基苄叉基)-2-羟基苯胺可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成醌衍生物。
还原: 还原可以导致形成相应的胺。
取代: 化合物中的溴原子可以被其他亲核试剂取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。
还原: 通常使用硼氢化钠 (NaBH₄) 和氢化铝锂 (LiAlH₄) 等还原剂。
取代: 叠氮化钠 (NaN₃) 和硫醇 (R-SH) 等亲核试剂可用于取代反应。
主要形成的产物
氧化: 醌衍生物。
还原: 相应的胺。
取代: 根据所用亲核试剂的不同,可形成各种取代衍生物。
科学研究应用
N-(5-溴-2-羟基苄叉基)-2-羟基苯胺在科学研究中有几个应用:
化学: 用作配位化学中的配体,形成具有潜在催化性能的金属配合物。
生物学: 研究其抗菌和抗真菌活性。
工业: 用于合成先进材料和作为缓蚀剂。
作用机制
N-(5-溴-2-羟基苄叉基)-2-羟基苯胺的作用机制涉及其形成与金属离子稳定的配合物的能力。这些金属配合物可以与生物分子相互作用,从而导致各种生物效应。该化合物的抗菌活性归因于其破坏微生物细胞膜和干扰基本酶过程的能力。
相似化合物的比较
类似化合物
- N-(5-溴-2-羟基苄叉基)-2-氟苯甲酰肼
- N-(5-溴-2-羟基苄叉基)烟酰肼
- 2,6-双(5-溴-2-羟基苄叉基)环己酮
独特性
N-(5-溴-2-羟基苄叉基)-2-羟基苯胺由于其特定的结构特征,例如羟基和溴取代基的存在,而具有独特性,这使其具有独特的化学反应性和生物活性。其形成稳定的金属配合物的能力也使其与其他类似化合物有所区别。
属性
CAS 编号 |
1761-51-9 |
|---|---|
分子式 |
C13H10BrNO2 |
分子量 |
292.13 g/mol |
IUPAC 名称 |
4-bromo-2-[(2-hydroxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H10BrNO2/c14-10-5-6-12(16)9(7-10)8-15-11-3-1-2-4-13(11)17/h1-8,16-17H |
InChI 键 |
KUNREMSTGYFZNK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Br)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




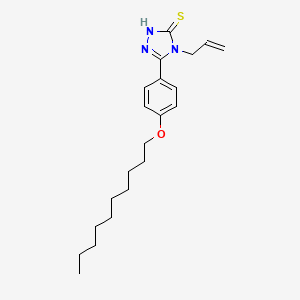
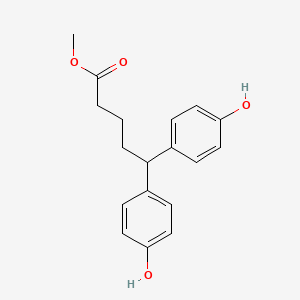
![ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate](/img/structure/B11960622.png)

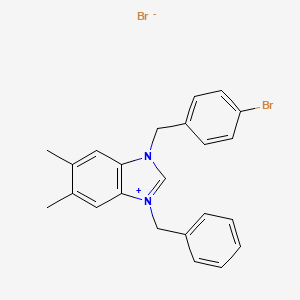
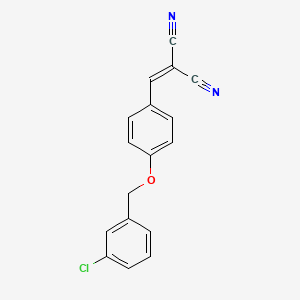
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11960646.png)


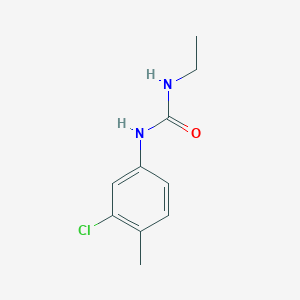
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11960664.png)
